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Abstract

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with the stability
and function of the viral capsid being paramount to its lifecycle. A promising therapeutic avenue
involves the direct targeting of the HBV core protein (HBc) to disrupt capsid assembly.
Canocapavir (formerly known as GLS4) is a potent, orally bioavailable pyrazole derivative that
functions as a Core protein Allosteric Modulator (CpAM). This technical guide provides an in-
depth examination of the mechanism by which canocapavir inhibits HBV replication by
inducing the formation of non-infectious, empty viral capsids. We will detail its quantitative
efficacy, the structural basis of its action, and the experimental protocols used for its
characterization.

Introduction to HBV Capsid Assembly and CpAMs

The HBV nucleocapsid, a T=4 icosahedral shell composed of 240 copies of the core protein
(HBc), is essential for multiple stages of the viral lifecycle. Its primary functions include the
encapsidation of the pregenomic RNA (pgRNA) along with the viral polymerase, providing the
compartment for reverse transcription, and trafficking the newly synthesized relaxed circular
DNA (rcDNA) genome to the nucleus to form or replenish the covalently closed circular DNA
(cccDNA) reservair.
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Core protein Allosteric Modulators (CpAMs) are a class of small molecules that bind to HBc and
disrupt this lifecycle. They are broadly categorized into two classes:

e Class | CpAMs (CAM-A): These molecules cause HBc dimers to misassemble into aberrant,
non-capsid polymers, leading to their degradation.[1]

e Class Il CpAMs (CAM-E): These molecules accelerate the kinetics of capsid assembly, but
this rapid formation precludes the co-packaging of the pgRNA-polymerase complex.[1][2]
This results in an accumulation of morphologically intact, but "empty" and therefore non-
infectious, capsids.[2][3]

Canocapavir is a novel, mechanistically distinct CpAM that exhibits characteristics of a Class Il
modulator.[1][2]

Canocapavir: Mechanism of Action

Canocapavir exerts its antiviral effect by binding to a hydrophobic pocket at the interface
between HBc dimers.[2][4][5][6] This allosteric binding strengthens the dimer-dimer interaction,
acting as a "molecular glue" that accelerates the rate of capsid formation.[1]

The key consequences of this accelerated assembly are:

» Prevention of pgRNA Encapsidation: The rapid formation of the capsid shell outpaces the
encapsidation of the pgRNA-polymerase complex, a necessary step for viral replication. This
leads to a significant increase in intracellular empty capsids.[2][4][5]

o Conformational Change and Impaired Virion Egress: Canocapavir binding induces a
conformational change in the capsid structure, specifically exposing the C-terminal linker
region of the HBc protein on the capsid exterior.[2][4][5] This altered conformation interferes
with the interaction between the capsid and the HBV large surface protein (L-HBsSAQ), a
critical step for envelopment and the production of complete virions.[2][4][5] This results in
diminished production of both complete virions and empty, subviral particles.[4][5]

The following diagram illustrates the intervention point of Canocapavir in the HBV lifecycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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